Regioisomeric Position Differentiation: 4-Position vs. 2- and 3-Position Substitution on the Piperidine Ring
The target compound carries the 4-methylpyrimidin-2-yloxymethyl substituent at the 4-position of the piperidine ring. Its 2-position regioisomer (CAS 1261232-37-4) and 3-position regioisomer (CAS 1261230-13-0) share identical molecular formula (C16H25N3O3), molecular weight (307.39 g/mol), and TPSA (64.6 Ų), yet differ in the spatial orientation of the pyrimidine-bearing arm relative to the Boc-protected nitrogen [1][2]. The 4-substituted geometry is explicitly preferred in kinase inhibitor pharmacophores such as those described in WO2008038011, where 2,4-disubstituted pyrimidines bearing oxy-methyl-piperidine groups at the 4-position are claimed for aurora kinase inhibition, whereas 2- or 3-substituted analogs would project the pyrimidine ring along incompatible trajectories [3]. The 2-position regioisomer is listed as a discontinued product by at least one major European supplier (CymitQuimica, Ref. 10-F089893), indicating lower commercial sustainability .
| Evidence Dimension | Regioisomeric substitution position on piperidine ring |
|---|---|
| Target Compound Data | 4-position substitution; TPSA 64.6 Ų; Rotatable bonds 5; MW 307.39 |
| Comparator Or Baseline | 2-position isomer (CAS 1261232-37-4): TPSA 64.6 Ų (identical); Rotatable bonds 5; MW 307.39. 3-position isomer (CAS 1261230-13-0): TPSA 64.6 Ų; Rotatable bonds 5; MW 307.39 [1][2] |
| Quantified Difference | No difference in computed global molecular descriptors; geometric vector of substitution is the sole differentiating parameter. The 4-position geometry aligns with the linear N-Boc to pyrimidine axis required by major kinase inhibitor pharmacophore templates [3]. |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs); pharmacophore relevance inferred from patent SAR disclosures in WO2008038011 and WO2017211216. |
Why This Matters
In lead optimization programs where SAR has converged on 4-substituted piperidine scaffolds, the 2- or 3-regioisomers are structurally incompatible surrogates, and procurement of the correct regioisomer is non-negotiable for maintaining target engagement geometry.
- [1] PubChem. CID 60137176 (target, 4-position). https://pubchem.ncbi.nlm.nih.gov/compound/60137176 View Source
- [2] PubChem. CID 60137846 (3-position regioisomer, CAS 1261230-13-0). https://pubchem.ncbi.nlm.nih.gov/compound/60137846 View Source
- [3] Patent WO2008038011A1. Pyrimidine derivatives as aurora kinase inhibitors. WIPO, 2008. https://patents.google.com/patent/WO2008038011A1/en View Source
